molecular formula C12H16ClN B11742815 1-(2-Chlorophenyl)cyclopentanemethanamine

1-(2-Chlorophenyl)cyclopentanemethanamine

Cat. No.: B11742815
M. Wt: 209.71 g/mol
InChI Key: LEBRXDRWBGDITQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclopentanemethanamine is a substituted cyclopentane derivative featuring a methanamine group (-CH2NH2) and a 2-chlorophenyl substituent. The compound’s molecular formula is C12H15ClN, with an average molecular mass of 208.71 g/mol. Its structure combines a rigid cyclopentane ring with a polar amine group and a halogenated aromatic ring, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

[1-(2-chlorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H16ClN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-9,14H2

InChI Key

LEBRXDRWBGDITQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC=C2Cl

Origin of Product

United States

Chemical Reactions Analysis

1-(2-Chlorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic ionic liquids for dehydration, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)cyclopentanemethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Chlorophenyl)cyclopentanemethanamine and its analogs:

Compound Name CAS/RN Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
1-(2-Chlorophenyl)cyclopentanemethanamine Not explicitly listed C12H15ClN 208.71 Cyclopentane ring, 2-chlorophenyl substituent, methanamine group Hypothetical data inferred from analogs; research applications likely focus on SAR studies .
1-(4-Chlorophenyl)cyclopentanemethanamine 75180-51-7 C12H16ClN 209.72 Cyclopentane ring, 4-chlorophenyl substituent (para position) Exhibits higher steric accessibility compared to ortho-substituted analogs .
1-(2-Fluorophenyl)cyclopentanemethanamine HCl 1365273-00-2 C12H16ClFN 243.72 Cyclopentane ring, 2-fluorophenyl substituent, hydrochloride salt Fluorine’s electron-withdrawing effects may enhance stability or alter receptor interactions .
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine HCl 1803599-93-0 C12H15Cl2FN 278.17 Cyclopentane ring, 2-chloro-4-fluorophenyl substituent (dual halogenation) Dual halogenation could modulate lipophilicity and metabolic stability .
1-Phenylcyclopentanemethanamine 17511-89-6 C12H17N 175.28 Cyclopentane ring, unsubstituted phenyl group Baseline compound for studying halogen effects; lacks halogen’s electronic contributions .
(1-(3-Chlorophenyl)cyclopropyl)methanamine 115816-31-4 C10H12ClN 181.66 Cyclopropane ring, 3-chlorophenyl substituent Smaller ring size increases ring strain, potentially affecting reactivity .
(2-Chlorophenyl)(cyclopropyl)methanamine 1184234-76-1 C10H12ClN 181.66 Cyclopropane ring, 2-chlorophenyl substituent Structural isomer of the above; substituent position impacts steric and electronic profiles .

Key Comparative Insights

Fluorine substitution (e.g., 2-fluorophenyl) may enhance metabolic stability due to fluorine’s resistance to oxidative degradation, as seen in related hydrochlorides .

Ring Size and Strain :

  • Cyclopentane derivatives (e.g., target compound) exhibit greater conformational flexibility compared to cyclopropane analogs (e.g., 115816-31-4), which are constrained by ring strain. This could influence binding kinetics in receptor-ligand interactions .

Biological Activity

1-(2-Chlorophenyl)cyclopentanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol
  • Structure : The compound features a cyclopentane ring substituted with a 2-chlorophenyl group, which influences its biological activity.

1-(2-Chlorophenyl)cyclopentanemethanamine exhibits various biological activities, including:

  • Neurotransmitter Modulation : It interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses through inhibition of key signaling pathways such as NF-κB and MAPK/ERK .
  • Antimicrobial Effects : Preliminary studies indicate efficacy against several bacterial strains, suggesting potential as an antibiotic agent .

Pharmacological Studies

Several studies have been conducted to assess the biological activity of this compound:

  • Neuropharmacological Study :
    • Objective : To evaluate the effects on anxiety-like behavior in animal models.
    • Findings : Administration led to a significant reduction in anxiety behaviors, correlating with alterations in serotonin receptor activity.
  • Anti-inflammatory Study :
    • Objective : To assess the impact on cytokine production in vitro.
    • Results : The compound reduced IL-6 and TNF-alpha levels in macrophages stimulated with LPS, indicating anti-inflammatory potential.
  • Antimicrobial Activity :
    • Objective : To test against various bacterial strains.
    • Results : Exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Data Table of Biological Activities

Activity TypeAssessed MechanismResult Summary
Neurotransmitter ModulationSerotonin Receptor InteractionReduced anxiety-like behavior in models
Anti-inflammatoryCytokine InhibitionDecreased IL-6 and TNF-alpha production
AntimicrobialBacterial InhibitionMIC values between 32-128 µg/mL for various strains

Case Study 1: Neuropharmacological Effects

In a controlled study involving rodents, researchers administered varying doses of 1-(2-Chlorophenyl)cyclopentanemethanamine. Behavioral assays demonstrated that higher doses significantly decreased anxiety levels compared to controls, suggesting a dose-dependent response linked to serotonergic modulation.

Case Study 2: Anti-inflammatory Response

A separate investigation focused on the compound's effect on human peripheral blood mononuclear cells (PBMCs). Results indicated that treatment with the compound prior to LPS stimulation markedly reduced pro-inflammatory cytokine release, supporting its potential as a therapeutic agent for inflammatory diseases.

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